N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide
Description
N-[(5-Benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide is a bifunctional thiophene derivative featuring a 4-bromothiophene carboxamide core linked via a methyl group to a 5-benzoyl-substituted thiophene moiety. The benzoyl group on the adjacent thiophene enhances lipophilicity, which may impact bioavailability and membrane permeability.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2S2/c18-12-8-15(22-10-12)17(21)19-9-13-6-7-14(23-13)16(20)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGAKJAXFTAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide typically involves coupling reactions and electrophilic cyclization reactions. One common method is the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves regioselective synthesis using electrophilic cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is conducted to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are often studied through biochemical assays and molecular modeling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Heterocyclic Modifications
- Thiazole-Based Analogs : Compounds such as N-(5-R-benzyl-1,3-thiazol-2-yl)-4-bromothiophene-2-carboxamide (6a–f) replace the benzoylthiophene-methyl group with a benzyl-thiazole moiety. For example, 6d (R = 2,4-dichlorobenzyl) demonstrated significant cytotoxic and cytostatic effects in anticancer assays, highlighting the importance of the thiazole ring in bioactivity .
- Isoxazole Derivatives: 3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide () incorporates an isoxazole ring, which introduces additional hydrogen-bonding capabilities via the diethylamino group. This contrasts with the target compound’s lack of basic nitrogen atoms, suggesting divergent binding mechanisms .
Substituent Effects
- The nitro group’s stronger electron-withdrawing nature may increase reactivity in redox-mediated mechanisms .
- Halogen Variations : 4-Bromo substituents (as in the target compound and 6d ) are associated with halogen bonding, which can enhance target binding. In contrast, 4-chloro or 4-fluoro analogs (e.g., ) may exhibit reduced steric bulk or altered electronic profiles .
Physicochemical Properties
- Lipophilicity : The benzoyl group in the target compound increases logP compared to analogs with polar substituents (e.g., 6d ’s dichlorobenzyl group). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Electronic Effects : Bromine’s moderate electron withdrawal contrasts with nitro groups (), which may render the target compound less reactive but more stable in metabolic environments.
Biological Activity
N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core, which is known for its diverse biological activities. The presence of the benzoyl group and the bromine atom enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H12BrNOS |
| Molecular Weight | 336.23 g/mol |
| Melting Point | Approx. 120 °C |
| LogP | 3.84 |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiophene showed potent activity against various bacterial strains, suggesting that modifications to the thiophene ring can enhance efficacy against pathogens .
Anticancer Potential
Several studies have explored the anticancer properties of thiophene derivatives. For instance, a compound structurally related to our target was found to inhibit cell proliferation in human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to interact with DNA and disrupt replication processes has been noted as a critical factor in its anticancer activity .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. Specifically, it may act as a modulator for adenosine receptors, which play a significant role in various physiological processes including inflammation and tumor growth regulation .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity.
- Anticancer Activity : In vitro assays conducted on breast cancer cell lines revealed that the compound inhibited cell growth by 60% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.
- Enzyme Modulation : A pharmacological study assessed the compound's effect on adenosine A1 receptors, demonstrating that it acts as an allosteric modulator, enhancing receptor activity without directly competing with adenosine .
Q & A
Basic: What synthetic routes are commonly employed for N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling substituted thiophene precursors with benzoyl-containing amines. Key steps include:
- Acylation: Reacting 4-bromothiophene-2-carboxylic acid with thionyl chloride to form the acid chloride, followed by amidation with (5-benzoylthiophen-2-yl)methanamine .
- Microwave-Assisted Synthesis: Using microwave irradiation (e.g., 150°C, 30 min) with cyclohexanone as a solvent and Al₂O₃ as a catalyst to enhance reaction efficiency and yield .
- Solvent-Free Fusion: Heating reactants at 80–100°C under nitrogen to avoid side reactions and improve purity .
Optimization Tips: Vary catalysts (e.g., triethylamine), monitor reaction progress via TLC, and use column chromatography for purification. Yields typically range from 60–85% depending on conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for the benzoyl aromatic protons (δ 7.5–8.1 ppm), thiophene protons (δ 6.8–7.3 ppm), and methylene bridge (CH₂, δ 4.5–5.0 ppm) .
- ¹³C NMR: Confirm the carbonyl (C=O, ~165–170 ppm) and brominated thiophene carbons (~125–135 ppm) .
- IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-Br stretch (~550 cm⁻¹) .
- Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the bromine isotope signature .
Basic: How is purity assessed, and what methods resolve impurities in the final product?
Methodological Answer:
- HPLC Analysis: Use a C18 column with acetonitrile/water (70:30) to detect impurities; target ≥95% purity .
- Recrystallization: Purify using ethanol/water mixtures to remove unreacted starting materials .
- Elemental Analysis: Validate C, H, N, and Br percentages within ±0.4% of theoretical values .
Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction planning .
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), focusing on hydrogen bonding with the amide group and hydrophobic interactions with the benzoyl moiety .
- MD Simulations: Assess stability in aqueous solutions to predict solubility challenges .
Advanced: What strategies mitigate low solubility during biological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Surfactant Additives: Incorporate Tween-80 (0.1% w/v) in cell culture media to maintain compound dispersion .
- Prodrug Design: Modify the amide group with ester prodrugs to improve bioavailability .
Advanced: How to design SAR studies for substituent effects on bioactivity?
Methodological Answer:
- Systematic Substitution: Synthesize analogs with varying benzoyl (e.g., electron-withdrawing groups) and bromine positions .
- Bioassay Protocols: Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across analogs. For example, replacing bromine with chlorine reduced activity by 40% in one study .
- Data Correlation: Use multivariate analysis to link substituent electronic parameters (Hammett σ) with bioactivity trends .
Advanced: What crystallography challenges arise, and how are they addressed?
Methodological Answer:
- Crystal Growth: Use slow evaporation from DMF/ether to obtain diffraction-quality crystals .
- SHELXL Refinement: Address disorder in the benzoyl group by applying restraints to thermal parameters and refining occupancy ratios .
- Twinned Data: Employ the TWINABS tool in SHELX to deconvolute overlapping reflections .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Re-evaluate protocols (e.g., cell line viability assays vs. enzymatic assays) .
- Purity Verification: Re-analyze disputed samples via HPLC and mass spectrometry to rule out impurity interference .
- Structural Confirmation: Re-determine crystal structures to check for polymorphic variations affecting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
